5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid
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Overview
Description
5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation of thiophenes has been reported to be an efficient method for producing various thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal-Knorr synthesis and elemental sulfur for the Gewald reaction . Conditions such as acidic or basic media can influence the regioselectivity of the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to interact with voltage-gated sodium channels, which can influence their pharmacological effects . The presence of functional groups such as hydroxymethyl and carboxylic acid can also play a role in the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid include other thiophene derivatives such as 3-thiophenecarboxylic acid and 2,5-disubstituted thiophenes . These compounds share the thiophene ring structure but differ in the types and positions of substituents.
Uniqueness: The hydroxymethyl group provides additional sites for chemical modification, while the carboxylic acid group can enhance the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-6-8-2-1-3-9(4-8)11-5-10(7-16-11)12(14)15/h1-5,7,13H,6H2,(H,14,15) |
InChI Key |
ODUTYMPXYATQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CS2)C(=O)O)CO |
Origin of Product |
United States |
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